3-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-8-methoxy-2H-chromen-2-one
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Overview
Description
3-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-8-methoxy-2H-chromen-2-one is a complex organic molecule with intriguing properties
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This is achieved by reacting furan-2-carbohydrazide with a thiocyanate source under acidic conditions.
Step 2: The resulting product is then coupled with piperidine-1-carbonyl chloride in the presence of a base to form the piperidine-1-carbonyl intermediate.
Step 3: The final step involves the cyclization of the intermediate with 8-methoxy-2H-chromen-2-one under basic conditions to form the target compound.
Industrial Production Methods:
Scalability: The above synthetic route is scalable for industrial production, primarily focusing on optimizing the reaction conditions to maximize yield and minimize by-products.
Purification: The compound can be purified through recrystallization or chromatographic techniques to ensure high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under appropriate conditions, particularly targeting the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is frequently used for the reduction.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products: The major products formed depend on the specific reactions performed but can include oxidized derivatives, reduced forms, and various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a precursor in the synthesis of more complex molecules.
Biology: It is investigated for its interaction with biological systems, particularly its binding affinity to various proteins and enzymes.
Medicine: Preliminary studies suggest potential pharmacological applications, including anti-inflammatory and anticancer properties.
Industry: The compound is explored for its use in materials science, particularly in the development of new polymers and dyes.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific molecular targets, including enzymes and receptors.
Pathways Involved: It influences various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-8-methoxy-2H-chromen-2-one
3-(4-Methylphenyl)-8-methoxy-2H-chromen-2-one
Comparison: Compared to its analogs, 3-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-8-methoxy-2H-chromen-2-one showcases unique structural features due to the presence of the thiadiazole and furan rings, potentially enhancing its biological activity and chemical reactivity.
Properties
IUPAC Name |
3-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-28-16-5-2-4-14-12-15(22(27)30-18(14)16)21(26)25-9-7-13(8-10-25)19-23-24-20(31-19)17-6-3-11-29-17/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPKMQUUVNBCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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